Di(12-hydroxyoleoyl) glycolyl titanate

Description

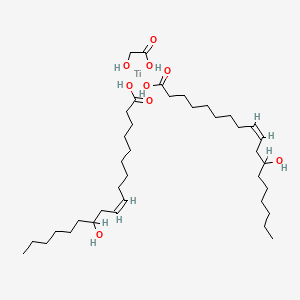

Di(12-hydroxyoleoyl) glycolyl titanate is a titanium-based organometallic compound primarily employed as a coupling agent in polymer composites. Its molecular structure comprises two 12-hydroxyoleoyl ester groups and a glycolyl moiety bonded to a central titanium atom. This configuration enables it to act as a bridge between hydrophilic inorganic fillers (e.g., wood fibers, ceramics) and hydrophobic polymer matrices, enhancing interfacial adhesion and composite performance.

Properties

CAS No. |

68443-47-0 |

|---|---|

Molecular Formula |

C38H72O9Ti |

Molecular Weight |

720.8 g/mol |

IUPAC Name |

2-hydroxyacetic acid;(Z)-12-hydroxyoctadec-9-enoic acid;titanium |

InChI |

InChI=1S/2C18H34O3.C2H4O3.Ti/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;3-1-2(4)5;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);3H,1H2,(H,4,5);/b2*12-9-;; |

InChI Key |

UIWUZFAPNLNBHX-MEIQQRBCSA-N |

Isomeric SMILES |

CCCCCCC(O)C/C=C\CCCCCCCC(=O)O.CCCCCCC(O)C/C=C\CCCCCCCC(=O)O.C(O)C(=O)O.[Ti] |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)O)O.CCCCCCC(CC=CCCCCCCCC(=O)O)O.C(C(=O)O)O.[Ti] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(12-hydroxyoleoyl) glycolyl titanate can be synthesized through a hydrothermal method. This involves reacting titanium tetraisopropoxide with 12-hydroxyoleic acid and glycolic acid under controlled conditions. The reaction typically takes place at elevated temperatures (110°C to 180°C) and pressures, resulting in the formation of the titanate compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrothermal synthesis. This method is favored due to its simplicity, cost-effectiveness, and environmentally friendly nature. The process can be optimized to produce high yields of the compound with desirable properties .

Chemical Reactions Analysis

Types of Reactions

Di(12-hydroxyoleoyl) glycolyl titanate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the titanate structure, potentially altering its properties.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic and inorganic acids for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different titanate oxides, while substitution reactions can produce a variety of modified titanate compounds .

Scientific Research Applications

Di(12-hydroxyoleoyl) glycolyl titanate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of di(12-hydroxyoleoyl) glycolyl titanate involves its ability to form strong chemical bonds with both inorganic fillers and organic polymers. This dual functionality allows it to act as a molecular bridge, enhancing the adhesion and compatibility between different materials. The compound’s molecular targets include hydroxyl groups on the filler surface and functional groups on the polymer chains .

Comparison with Similar Compounds

Titanate Coupling Agents (e.g., Wood Fiber-P34HB Composite Study)

Key Similarities and Differences :

- Structure : Unlike generic titanates (e.g., those used in ), Di(12-hydroxyoleoyl) glycolyl titanate features long-chain hydroxyoleoyl groups, which may improve compatibility with fatty acid-rich polymers. The formation of Ti-O-C bonds, observed in FTIR analysis of titanate-modified wood fibers, is a shared mechanism for interfacial adhesion .

- Performance :

- Mechanical Properties: In wood-P34HB composites, titanate coupling agents increased tensile strength and reduced water absorption, peaking at 1 wt% loading. Excess titanate (>1 wt%) caused agglomeration, diminishing performance .

- Water Resistance: Titanate-modified composites exhibited 20–30% lower water absorption due to improved filler-polymer bonding .

Data Table : Titanate Coupling Agents in Composites

Barium Titanate (BaTiO₃)

Structural and Functional Contrast :

- Application: Barium titanate is an inorganic perovskite used in dielectric ceramics (e.g., capacitors, sensors), contrasting sharply with the organic, polymer-focused role of this compound .

- Synthesis: BaTiO₃ is synthesized via hydrothermal or solid-state methods, whereas titanate coupling agents are typically organometallic esters prepared through esterification .

Research Findings :

- BaTiO₃ exhibits a high dielectric constant (>1,000), making it critical for electronics. No direct overlap exists with the coupling agent’s mechanical enhancement role .

Strontium-Selective Titanate Ion-Exchangers

Functional Comparison :

- Use Case: Strontium-selective titanates (e.g., in ) are inorganic materials designed for radioactive Sr²⁺ encapsulation in geopolymers, unlike the organic-polymer compatibility role of this compound .

- Stability : Both compounds demonstrate stability in composite matrices, but the ion-exchanger’s structure remains intact under alkaline conditions, while coupling agents rely on ester hydrolysis for bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.